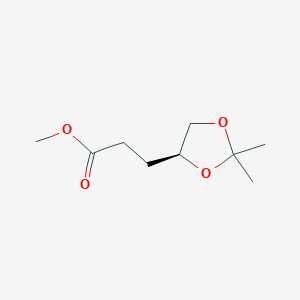
(S)-Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate
Overview
Description
(S)-Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate is an organic compound with the molecular formula C9H16O4. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate typically involves the reaction of (S)-2,2-dimethyl-1,3-dioxolane-4-methanol with methyl acrylate. The reaction is catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction conditions usually involve refluxing the reactants in an aprotic solvent like tetrahydrofuran or dimethyl sulfoxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or sulfonates, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
(S)-Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is a precursor in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in biochemical pathways and physiological responses. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate: The enantiomer of the (S)-form, with similar chemical properties but different biological activities.
Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate: The racemic mixture containing both (S)- and ®-enantiomers.
Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate: An ethyl ester analog with slightly different physical and chemical properties.
Uniqueness
(S)-Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate is unique due to its specific chiral configuration, which can lead to different interactions with biological targets compared to its enantiomer or racemic mixture. This specificity makes it valuable in applications where chirality plays a crucial role, such as in drug development and asymmetric synthesis.
Properties
IUPAC Name |
methyl 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-9(2)12-6-7(13-9)4-5-8(10)11-3/h7H,4-6H2,1-3H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSLPFFBCXXLKI-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CCC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)CCC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370027 | |
| Record name | Methyl 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90472-93-8 | |
| Record name | Methyl 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoate](/img/structure/B1620534.png)
![2-[(4-Chloro-2-methyl-3-pyridyl)oxy]acetamide](/img/structure/B1620535.png)
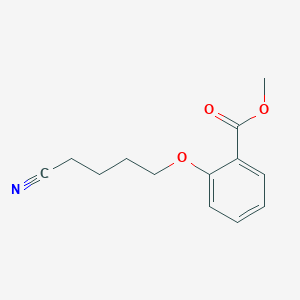
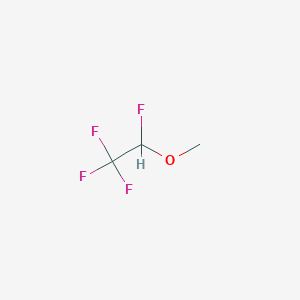


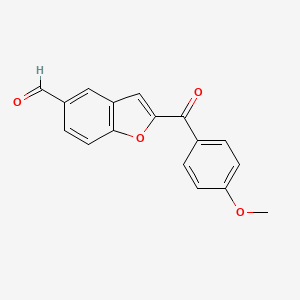
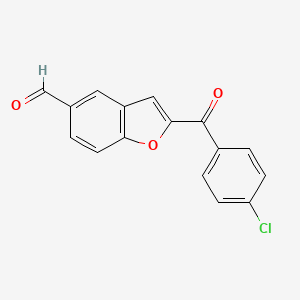
![Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate](/img/structure/B1620548.png)
![Methyl 2-({[(2-methoxy-2-oxoethyl)thio]methyl}thio)acetate](/img/structure/B1620549.png)
![2-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazino]ethan-1-ol](/img/structure/B1620550.png)
![1-[4-[(5-Bromopentyl)oxy]-2-hydroxyphenyl]ethan-1-one](/img/structure/B1620551.png)
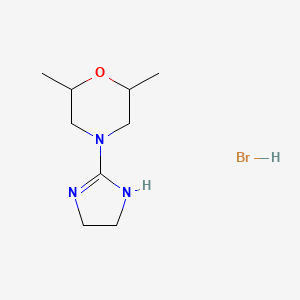
![4-chloro-2-(2,4-dichlorobenzyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1620557.png)
